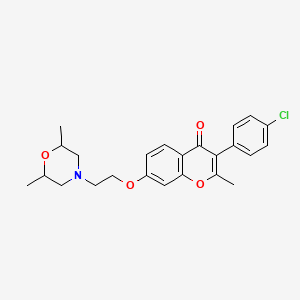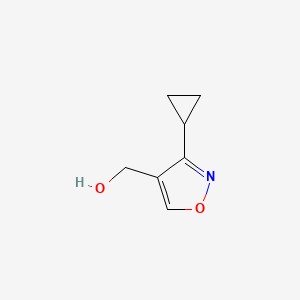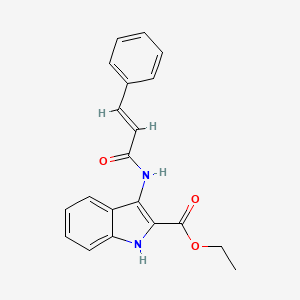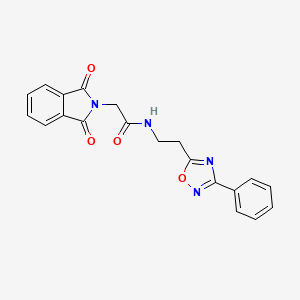
Ethyl-4-Amino-3-(2-Ethylphenyl)-2-Thioxo-2,3-Dihydrothiazol-5-Carboxylat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-amino-3-(2-ethylphenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate is a useful research compound. Its molecular formula is C14H16N2O2S2 and its molecular weight is 308.41. The purity is usually 95%.
BenchChem offers high-quality Ethyl 4-amino-3-(2-ethylphenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-amino-3-(2-ethylphenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antivirale Aktivität
Indolderivate, einschließlich der betreffenden Verbindung, wurden auf ihr antivirales Potenzial untersucht. Zum Beispiel:
- 6-Amino-4-substituierte Alkyl-1H-Indol-2-substituierte Carboxylatderivate wurden synthetisiert und als antivirale Mittel bewertet. Unter diesen zeigte Methyl-6-Amino-4-Isobutoxy-1H-Indol-2-Carboxylat eine inhibitorische Aktivität gegen Influenza A mit einem IC50-Wert von 7,53 μmol/L und einem hohen Selektivitätsindex (SI)-Wert von 17,1 gegen CoxB3-Virus .
- 4-Alkyl-1-(5-Fluor-3-phenyl-1H-Indol-2-carbonyl)Thiosemicarbazid-Derivate von Indol wurden ebenfalls auf ihre antivirale Aktivität untersucht. Verbindungen wie 1-(5-Fluor-3-phenyl-1H-Indol-2-carbonyl)-4-Methylthiosemicarbazid und 4-Ethyl-1-(5-Fluor-3-phenyl-1H-Indol-2-carbonyl)Thiosemicarbazid zeigten Wirksamkeit gegen Coxsackie B4-Virus mit IC50-Werten im Bereich von 0,4 bis 2,1 μg/mL .
Entzündungshemmende Eigenschaften
Thiophen-haltige Verbindungen, die strukturelle Ähnlichkeiten mit der betreffenden Verbindung aufweisen, wurden auf ihre entzündungshemmenden Wirkungen untersucht. Zum Beispiel:
- 1-[1-(2,5-Dimethylthiophen-3-yl)ethyl]-1-Hydroxyharnstoff wurde als entzündungshemmendes Mittel identifiziert .
Weitere potenzielle Anwendungen
Obwohl spezifische Studien zu der Verbindung begrenzt sind, ist es erwähnenswert, dass verwandte Indolderivate eine Vielzahl von biologischen Aktivitäten aufweisen, darunter:
Zusammenfassend lässt sich sagen, dass die Verbindung in verschiedenen therapeutischen Bereichen vielversprechend ist, und weitere Forschung ist erforderlich, um ihr volles Potenzial zu erschließen. Beachten Sie, dass diese Übersicht auf vorhandener Literatur basiert und laufende Studien möglicherweise weitere Anwendungen aufzeigen . Wenn Sie detailliertere Informationen zu einem bestimmten Aspekt benötigen, zögern Sie bitte nicht, zu fragen!
Wirkmechanismus
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activity.
Mode of Action
Similar compounds have been shown to undergo reactions at the benzylic position, which can be resonance stabilized . This suggests that the compound may interact with its targets through similar mechanisms, leading to changes in the target molecules.
Biochemical Pathways
Related compounds, such as indole derivatives, have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may affect a wide range of biochemical pathways.
Result of Action
Given the potential biological activities of similar compounds , it is plausible that the compound could have a range of effects at the molecular and cellular levels.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
ethyl 4-amino-3-(2-ethylphenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S2/c1-3-9-7-5-6-8-10(9)16-12(15)11(20-14(16)19)13(17)18-4-2/h5-8H,3-4,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANNKLLDGJUXWCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N2C(=C(SC2=S)C(=O)OCC)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Methyl (3S,4S)-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyrrolidine-3-carboxylate;hydrochloride](/img/structure/B2517389.png)
![1-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbonyl]piperidine](/img/structure/B2517391.png)
![N-cyclohexyl-2-[8-(cyclohexylamino)-3-methyl-2,6-dioxopurin-7-yl]acetamide](/img/structure/B2517392.png)

![(E)-N-(3-ethyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide](/img/structure/B2517396.png)

![N-[2-(ethylamino)ethyl]acetamide](/img/structure/B2517399.png)
![(1-(Aminomethyl)spiro[2.3]hexan-1-yl)methanol hydrochloride](/img/structure/B2517401.png)
![(E)-N-(4-chloro-2-methoxy-5-methylphenyl)-2-cyano-3-[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enamide](/img/structure/B2517402.png)
![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2517404.png)

![2-(1H-benzo[d]imidazol-1-yl)-1-(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)ethanone](/img/structure/B2517409.png)


